molecular formula C19H21FN2O B1327354 4'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-11-4

4'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1327354
CAS RN: 898783-11-4
M. Wt: 312.4 g/mol
InChI Key: OQNFJXWQGNMWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone" is a fluorinated benzophenone derivative. Fluorinated benzophenones are of significant interest in medicinal chemistry due to their potential as multipotent agents for diseases like Alzheimer's, where they can target β-secretase (BACE-1) and acetylcholinesterase (AChE) and counteract intracellular ROS formation . The presence of a fluorine atom can influence the physical and chemical properties of the molecule, potentially enhancing its biological activity.

Synthesis Analysis

The synthesis of fluorinated benzophenone derivatives can involve various strategies. For instance, the direct ortho C-H methylation and fluorination of benzaldehydes can be achieved using palladium catalysis with orthanilic acids as transient directing groups . In another approach, the synthesis of a series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, which are structurally related to the compound of interest, was performed using microwave heating to facilitate the reaction between 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine and iminoester hydrochlorides .

Molecular Structure Analysis

The molecular structure of fluorinated benzophenone derivatives can be complex, with the potential for various substituents influencing the overall properties of the compound. The crystal structure of such compounds can be investigated to understand the relationship between structure and properties, such as nonlinear optical (NLO) properties, as seen in the study of 4-aminobenzophenone derivatives .

Chemical Reactions Analysis

Fluorinated benzophenones can undergo a range of chemical reactions. For example, the synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone involves a selective fluorination followed by a Friedel–Crafts reaction . The reactivity of such compounds can be tailored by the choice of substituents and reaction conditions, leading to a diverse array of potential products.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone" would be influenced by the presence of the fluorine atom and the piperazine ring. Fluorine is known to confer increased stability and lipophilicity to organic molecules, which can be beneficial in drug design . The piperazine ring is a common feature in pharmaceuticals, often contributing to the compound's bioactivity. The specific properties of the compound would need to be characterized through experimental studies such as NMR, mass spectroscopy, and elemental analysis, as was done for related benzimidazole derivatives .

Scientific Research Applications

Benzophenone Derivatives and Applications

  • Synthetic Applications : Benzophenone derivatives, like 2-Fluoro-4-bromobiphenyl, have been crucial intermediates in the synthesis of various pharmaceuticals and organic compounds. For instance, a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, was developed to address the challenges associated with its production, highlighting the importance of such compounds in synthetic organic chemistry (Qiu et al., 2009).

  • Environmental Impact : The widespread use of benzophenone-3 (BP-3) in sunscreens and other consumer products has led to its environmental dissemination, raising concerns about its potential impact on aquatic ecosystems. Research has focused on understanding the environmental fate, toxicity, and ecological risks associated with BP-3, indicating the need for careful consideration of such compounds' environmental implications (Kim & Choi, 2014).

  • Biological Activities : Polyisoprenylated benzophenones from the Clusiaceae family have shown a wide range of biological activities, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory effects. This underscores the potential of benzophenone derivatives in drug discovery and the development of new therapeutic agents (Acuña et al., 2009).

  • Chemosensors : Derivatives based on benzophenone structures, like 4-Methyl-2,6-diformylphenol, have been employed in developing chemosensors for detecting various analytes. These chemosensors exhibit high selectivity and sensitivity, highlighting the versatility of benzophenone derivatives in analytical chemistry applications (Roy, 2021).

  • Food Safety : The safety assessment of benzophenone as a flavoring agent in food products has been conducted, considering its potential genotoxicity and endocrine activities. This research emphasizes the importance of evaluating the safety profiles of benzophenone derivatives to ensure consumer safety (Silano et al., 2017).

Mechanism of Action

The mechanism of action of 4’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone is not specified in the literature. As a research chemical, its effects and interactions with other substances are likely subject to ongoing investigation.

properties

IUPAC Name

(4-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-21-10-12-22(13-11-21)14-16-4-2-3-5-18(16)19(23)15-6-8-17(20)9-7-15/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNFJXWQGNMWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643875
Record name (4-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone

CAS RN

898783-11-4
Record name Methanone, (4-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.